
Boc-4-amino-4-methyl-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-4-amino-4-methyl-pentanoic acid is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H21NO4 . This indicates that the compound contains 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
Boc-4-amino-4-methyl-pentanoic acid has been utilized in the stereoselective synthesis of diastereomers. For instance, its role in the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are important in studying the stereochemistry of amino acids in marine toxins like janolusimide, has been highlighted. This synthesis helped determine the stereochemistry of certain amino acids in antitumor antibiotics and marine toxins (Giordano et al., 1999).
Chemical Modifications and Derivatives
The compound is also pivotal in producing various derivatives through chemical modifications. For example, derivatives of 2-amino-4-pentenoic acid (allylglycine) with tert-butoxycarbonyl (Boc) protection undergo smooth epoxidization, forming compounds with important biological activities (Krishnamurthy et al., 2014).
Inhibitory Compounds in Biochemistry
In biochemical research, derivatives of this compound are used to design inhibitors for specific enzymes. For example, S-2-amino-5-azolylpentanoic acids, derived from 2-(Boc-amino)-5-bromopentanoic acid, have been synthesized and studied for their inhibitory effects on nitric oxide synthases, which are crucial in understanding certain biological processes (Ulhaq et al., 1998).
Pharmacological Research
In pharmacology, analogs of this compound have been synthesized for studying their interaction with receptors. For instance, research on homologues of the GABAB receptor agonist baclofen, which involve modifications of this compound, helps in understanding receptor binding and activity (Karla et al., 1999).
Radioligand Synthesis
The compound plays a role in synthesizing radioligands for medical imaging. For instance, it has been used in the synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand for positron emission tomography (PET) scans in neurological research (Matarrese et al., 1997).
Modification of Arginine
Studies on the modification of arginine with methylglyoxal using N(α)-tert-butoxycarbonyl (Boc)-arginine have contributed significantly to understanding the chemistry of amino acid modifications, which is important in protein research and drug design (Klöpfer et al., 2011).
Peptide Synthesis
This compound is also used in peptide synthesis. For example, the synthesis of carboranyl peptides for potential applications in cancer therapy and diagnostics utilizes derivatives of this compound (Leusch et al., 1994).
Mecanismo De Acción
Mode of Action
The compound, also known as Boc-4-amino-4-methyl-pentanoic acid, is a Boc-protected amino acid . The Boc group serves as a protective group for amines during peptide synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
As a boc-protected amino acid, it may be involved in peptide synthesis and other related biochemical pathways .
Result of Action
As a Boc-protected amino acid, it may play a role in peptide synthesis, potentially influencing protein structure and function .
Action Environment
It is known that the boc group is stable under most conditions, suggesting that the compound may be relatively stable in various environments .
Propiedades
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLOTGNJNBRPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249372-40-4 |
Source


|
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

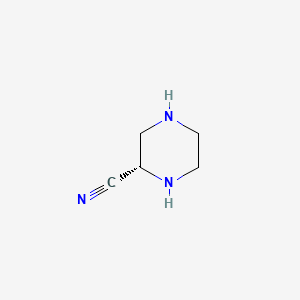

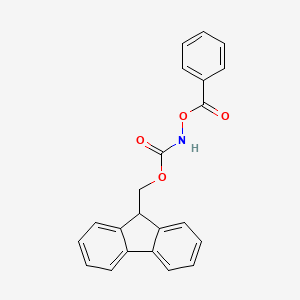
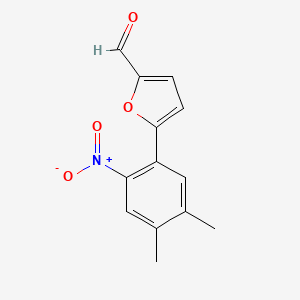
![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)
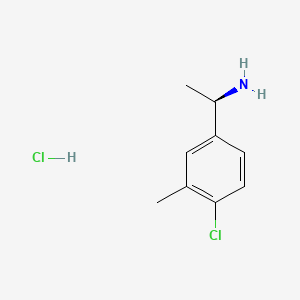


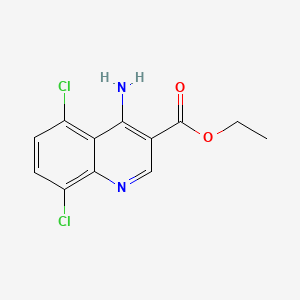
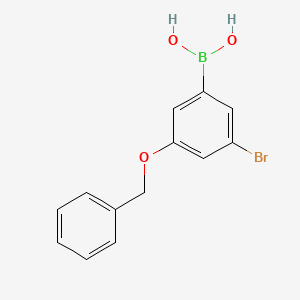
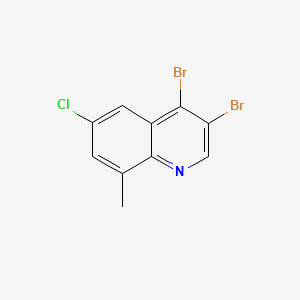
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)
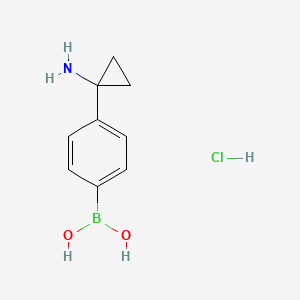
![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)